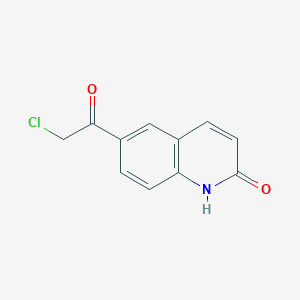
6-(Chloroacetyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloroacetyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activities
Research indicates that 6-(Chloroacetyl)quinolin-2(1H)-one exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Anticancer Potential : The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth by targeting specific oncogenic pathways, such as those involving epidermal growth factor receptor (EGFR) and BRAF mutations .
- Antioxidant Properties : Some studies suggest that this compound may also exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Anticancer Research
In a study examining the antiproliferative effects of quinoline derivatives, this compound was found to inhibit cell growth in various cancer types. The most effective derivatives showed IC50 values in the low micromolar range, indicating potent activity against cancer cells compared to standard chemotherapy agents .
Antimicrobial Studies
Another research project focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use as an antimicrobial agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-(Bromoacetyl)quinolin-2(1H)-one | Contains bromo instead of chloro | Moderate antibacterial activity |
| 6-(Acetyl)quinolin-2(1H)-one | Lacks halogen substitution | Limited anticancer potential |
| This compound | Chloroacetyl group enhances reactivity | Significant antimicrobial and anticancer activity |
This table illustrates how the presence of different substituents can influence biological activity and therapeutic potential.
Propiedades
Número CAS |
80834-83-9 |
|---|---|
Fórmula molecular |
C11H8ClNO2 |
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
6-(2-chloroacetyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H8ClNO2/c12-6-10(14)8-1-3-9-7(5-8)2-4-11(15)13-9/h1-5H,6H2,(H,13,15) |
Clave InChI |
ZDZLUAJGHKSFEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=O)N2)C=C1C(=O)CCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














